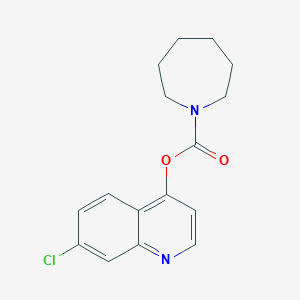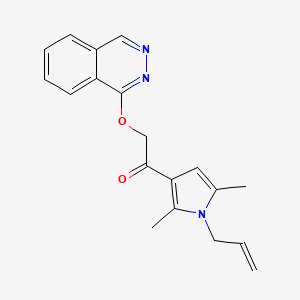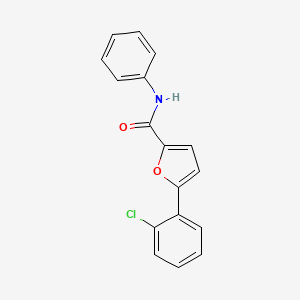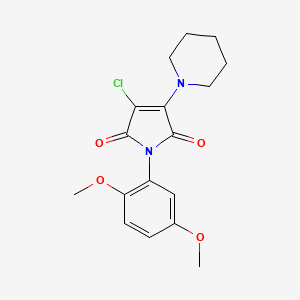![molecular formula C12H11Cl2N5 B1225166 5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine](/img/structure/B1225166.png)
5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine is a dichlorobenzene.
Applications De Recherche Scientifique
Antibacterial Activities
Research has demonstrated the antibacterial potential of derivatives synthesized from related pyrazole compounds. For instance, derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid showed notable antibacterial activity against both Gram-positive and Gram-negative bacteria (Bildirici, Şener, & Tozlu, 2007).
Biological Activities
Various pyrazoline derivatives, closely related to the compound , have been synthesized and found to exhibit biological activities such as antioxidant and antimicrobial properties. This includes compounds like 3-(2,4-dichlorophenyl)-5-(4-hydroxy-3-methoxyphenyl) pyrazoline (Khotimah, Rahmadani, Rahmawati, & Ardana, 2018).
Nitric Oxide-Independent Effects
In studies focusing on nitric oxide-independent soluble guanylyl cyclase stimulators, related compounds like BAY 41-2272 (which has structural similarities) have shown significant effects on the human ureter, indicating a potential for therapeutic applications in the urinary tract (Miyaoka, Mónica, Nucci, D'ancona, & Antunes, 2011).
Synthesis and Reactivity Studies
Several studies have focused on the synthesis and reactivity of pyrazole derivatives, exploring their potential in creating compounds with diverse biological activities. This includes the synthesis of pyrazolo[3,4-d]pyrimidine derivatives (Tominaga, Honkawa, Hara, & Hosomi, 1990) and the cyclocondensation reactions leading to ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates (Machado, Lima, Rotta, Bonacorso, Zanatta, & Martins, 2011).
Potential in Cancer Research
Pyrazole derivatives have shown promise in cancer research, with certain compounds synthesized displaying potential as anti-cancer agents. This includes the study of two pyrazole compounds, with insights into their electronic structure, physico-chemical properties, and docking analysis suggesting their potential utility in cancer therapy (Thomas et al., 2019).
Propriétés
Nom du produit |
5-Cyclopropyl-4-[(3,4-dichlorophenyl)hydrazinylidene]-3-pyrazolamine |
|---|---|
Formule moléculaire |
C12H11Cl2N5 |
Poids moléculaire |
296.15 g/mol |
Nom IUPAC |
5-cyclopropyl-4-[(3,4-dichlorophenyl)diazenyl]-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H11Cl2N5/c13-8-4-3-7(5-9(8)14)16-18-11-10(6-1-2-6)17-19-12(11)15/h3-6H,1-2H2,(H3,15,17,19) |
Clé InChI |
XRDJBWCKWYAEOK-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C(C(=NN2)N)N=NC3=CC(=C(C=C3)Cl)Cl |
Solubilité |
0.1 [ug/mL] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-[4-(1,3-Benzodioxol-5-ylmethyl)-1-piperazinyl]-2-[(4-chlorophenyl)methylthio]ethanone](/img/structure/B1225088.png)
![Methyl {[5-(4-morpholinyl)-1,2,3,4-tetrahydropyrimido[4',5':4,5]thieno[2,3-c]isoquinolin-8-yl]thio}acetate](/img/structure/B1225089.png)


![2-[[3-(2-Chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]-oxomethyl]imino-1-(2-methylpropyl)-5-oxo-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester](/img/structure/B1225097.png)
![2-[[1-[(3-fluorophenyl)methyl]-3-indolyl]sulfonyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1225098.png)
![2-[[2-[[4-hydroxy-6-oxo-5-(phenylmethyl)-1H-pyrimidin-2-yl]thio]-1-oxoethyl]amino]-4-methyl-5-thiazolecarboxylic acid ethyl ester](/img/structure/B1225100.png)
![(3-Hydroxyphenyl)-[4-(phenylmethyl)-1-piperazinyl]methanethione](/img/structure/B1225103.png)
![1-[2-[2-(2-Phenylphenoxy)ethoxy]ethyl]piperazine](/img/structure/B1225104.png)
![N-[4-[[[(3-bromo-4-methylphenyl)-oxomethyl]hydrazo]-oxomethyl]phenyl]pentanamide](/img/structure/B1225105.png)
![2-(4-Chlorophenyl)-5-[2-(2-pyridinyl)ethylamino]-4-oxazolecarbonitrile](/img/structure/B1225109.png)
![N-[3-(3H-1,3-benzothiazol-2-ylidene)-4-oxo-1-cyclohexa-1,5-dienyl]-3-methyl-2-thiophenecarboxamide](/img/structure/B1225110.png)